Cas no 70148-22-0 (H-Pro-pNA.HCl)

H-Pro-pNA.HCl Chemical and Physical Properties
Names and Identifiers
-
- (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride
- H-Pro-pNA.HCl
-
- MDL: MFCD21362479
- Inchi: 1S/C11H13N3O3.ClH/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;/h3-6,10,12H,1-2,7H2,(H,13,15);1H/t10-;/m0./s1
- InChI Key: MBIBRJAPRVDQLW-PPHPATTJSA-N
- SMILES: C([C@H]1NCCC1)(=O)NC1C=CC(N(=O)=O)=CC=1.Cl
H-Pro-pNA.HCl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB301840-5g |
L-Proline-4-nitroanilide hydrochloride, 95%; . |
70148-22-0 | 95% | 5g |
€675.00 | 2024-06-08 | |
abcr | AB301840-5 g |
L-Proline-4-nitroanilide hydrochloride, 95%; . |
70148-22-0 | 95% | 5 g |
€675.00 | 2023-07-20 | |
abcr | AB301840-1 g |
L-Proline-4-nitroanilide hydrochloride, 95%; . |
70148-22-0 | 95% | 1 g |
€180.00 | 2023-07-20 | |
abcr | AB301840-1g |
L-Proline-4-nitroanilide hydrochloride, 95%; . |
70148-22-0 | 95% | 1g |
€180.00 | 2024-06-08 |
H-Pro-pNA.HCl Related Literature
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Additional information on H-Pro-pNA.HCl
Recent Advances in the Study of H-Pro-pNA.HCl (CAS 70148-22-0) and Its Applications in Chemical Biology and Pharmaceutical Research
H-Pro-pNA.HCl (CAS 70148-22-0) is a synthetic peptide substrate widely used in biochemical and pharmaceutical research, particularly in the study of protease activity and enzyme kinetics. This compound, which consists of a proline residue linked to a p-nitroaniline (pNA) group, serves as a chromogenic substrate for various proteases, including dipeptidyl peptidases (DPPs) and prolyl endopeptidases. The release of p-nitroaniline upon enzymatic cleavage can be quantified spectrophotometrically, making H-Pro-pNA.HCl a valuable tool for high-throughput screening and mechanistic studies. Recent research has focused on optimizing its use in drug discovery and understanding its role in disease-related pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the kinetic parameters of H-Pro-pNA.HCl hydrolysis by DPP-4, a key target for type 2 diabetes therapeutics. The study revealed that modifications to the proline moiety could enhance substrate specificity, offering new insights into the design of DPP-4 inhibitors. Another 2024 preprint in BioRxiv highlighted the compound's utility in profiling the activity of bacterial proteases, which are critical for understanding antibiotic resistance mechanisms. These findings underscore the versatility of H-Pro-pNA.HCl in both basic and applied research.
Beyond its traditional applications, H-Pro-pNA.HCl has recently been explored in the context of neurodegenerative diseases. A 2024 paper in ACS Chemical Neuroscience demonstrated its use in quantifying prolyl oligopeptidase (POP) activity in cerebrospinal fluid, suggesting potential as a biomarker for Alzheimer's disease progression. Additionally, advancements in synthetic chemistry have enabled the production of H-Pro-pNA.HCl with higher purity and stability, as reported in a 2023 Organic Process Research & Development article. These developments are expected to further expand its utility in pharmaceutical quality control and preclinical studies.
In conclusion, H-Pro-pNA.HCl (CAS 70148-22-0) remains a cornerstone reagent in chemical biology, with emerging applications in drug discovery, disease biomarker research, and microbial enzyme profiling. Ongoing innovations in substrate design and analytical methodologies promise to unlock new dimensions of its utility, reinforcing its relevance in contemporary biomedical research.
70148-22-0 (H-Pro-pNA.HCl) Related Products
- 897466-33-0(6-methyl-2-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}-1,3-benzothiazole)
- 850019-73-7(1-[3-methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one)
- 65192-70-3(3-amino-4-sulfanylbenzene-1-sulfonamide)
- 2188203-16-7(N-[2,2-bis(furan-2-yl)ethyl]benzamide)
- 2138046-25-8(3-{8-Hydroxyspiro[4.5]decan-6-yl}-1-methylimidazolidine-2,4-dione)
- 1261806-72-7((5-Fluoro-4'-(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine)
- 1261910-07-9(2-(4-acetylphenyl)-4-chlorobenzoic Acid)
- 1216038-02-6(3-(3,4-difluorophenyl)-4-methylpentanoic acid)
- 2229506-77-6(3-(3-nitro-1H-pyrazol-4-yl)but-3-en-1-amine)
- 2171174-71-1(5-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}furan-2-carboxylic acid)
